2,4-Dichloro-5-thiazolecarboxylic acid (2,4-DCTA) is a heterocyclic compound containing a thiazole ring. While its natural occurrence is unknown, it can be synthesized in the laboratory through various methods. One reported method involves the reaction of 2,4-dichloro-5-ethoxycarbonylthiazole with potassium hydroxide in aqueous ethanol [].
The synthesized 2,4-DCTA can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].
Research suggests that 2,4-DCTA holds promise as a precursor molecule for the synthesis of more complex and potentially bioactive compounds. Studies have explored its use in the synthesis of substituted thiazole derivatives, which are known to exhibit a diverse range of biological activities [].
For instance, one study describes the conversion of 2,4-DCTA into various thiazole amides, some of which displayed promising anti-tubercular activity [].
One study reported the incorporation of 2,4-DCTA into a series of hybrid molecules containing both thiazole and quinoline moieties. These hybrid molecules exhibited moderate antibacterial activity against various bacterial strains [].
2,4-Dichloro-5-thiazolecarboxylic acid is an aromatic heterocyclic compound characterized by its thiazole ring structure, which incorporates two chlorine atoms at the 2 and 4 positions and a carboxylic acid functional group at the 5 position. Its molecular formula is C4HCl2NO2S, and it has a molecular weight of approximately 198.02 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .
The chemical behavior of 2,4-Dichloro-5-thiazolecarboxylic acid can be analyzed through several types of reactions:
2,4-Dichloro-5-thiazolecarboxylic acid exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it possesses inhibitory effects against various bacterial strains and fungi. Its structural features contribute to its interaction with biological targets, making it a candidate for further development in medicinal chemistry .
The synthesis of 2,4-Dichloro-5-thiazolecarboxylic acid typically involves several steps:
This compound finds utility in several areas:
Research into the interactions of 2,4-Dichloro-5-thiazolecarboxylic acid with various biological systems has revealed its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific enzymes or receptors involved in microbial resistance mechanisms. Such studies provide insights into how modifications to its structure could enhance efficacy or reduce toxicity .
Several compounds share structural similarities with 2,4-Dichloro-5-thiazolecarboxylic acid. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloro-5-thiazolecarboxylic acid | Single chlorine substitution | Less potent antimicrobial activity |
4-Chloro-3-thiazolecarboxylic acid | Different chlorine position | Exhibits different biological activity patterns |
5-Methylthiazole-4-carboxylic acid | Methyl group instead of chlorine | Potentially higher lipophilicity affecting absorption |
2-Fluoro-5-thiazolecarboxylic acid | Fluorine substitution | May exhibit different reactivity profiles |
The uniqueness of 2,4-Dichloro-5-thiazolecarboxylic acid lies in its dual chlorine substituents and specific positioning on the thiazole ring, which enhance its biological activity compared to similar compounds .
2,4-Dichloro-5-thiazolecarboxylic acid is a heterocyclic compound characterized by the presence of a five-membered thiazole ring containing both sulfur and nitrogen atoms [1]. The compound features two chlorine substituents positioned at the 2 and 4 positions of the thiazole ring, with a carboxylic acid functional group attached at the 5 position [2] [3]. The molecular formula of this compound is C₄HCl₂NO₂S, with a molecular weight of 198.03 g/mol [4].
The thiazole ring system exhibits significant aromatic character and planarity, which is characteristic of five-membered heterocyclic compounds [5] [6]. The aromatic nature of the thiazole ring is evidenced by the delocalization of π-electrons across the ring system, contributing to the overall stability of the molecule [5]. The planar geometry of the thiazole ring is maintained through the conjugated system, with typical aromatic bond characteristics observed throughout the heterocyclic framework [7] [8].
Computational studies have demonstrated that thiazole rings possess significant aromaticity, with Nuclear Independent Chemical Shift values indicating strong diamagnetic ring currents [8]. The presence of both sulfur and nitrogen heteroatoms in the ring contributes to the electronic distribution and overall molecular geometry [9]. The sulfur atom contributes to the π-electron system through its lone pair electrons, while the nitrogen atom participates in the aromatic sextet [6].
Molecular Property | Value | Method |
---|---|---|
Molecular Formula | C₄HCl₂NO₂S | Experimental [2] |
Molecular Weight | 198.03 g/mol | Calculated [4] |
Predicted Density | 1.824±0.06 g/cm³ | Computational [10] |
Predicted Boiling Point | 385.0±45.0 °C | Computational [10] |
Predicted pKa | 1.05±0.28 | Computational [10] |
The molecular conformation is influenced by the electron-withdrawing effects of the chlorine substituents and the carboxylic acid group [1]. The chlorine atoms at positions 2 and 4 create an electron-deficient environment around the thiazole ring, which affects the overall reactivity and chemical behavior of the compound [1]. The carboxylic acid functionality at position 5 introduces hydrogen bonding capabilities and contributes to the overall molecular polarity [1].
The Simplified Molecular Input Line Entry System notation for 2,4-Dichloro-5-thiazolecarboxylic acid is represented as C(O)(=O)C=1SC(Cl)=NC1Cl [4]. This linear notation system provides a compact representation of the molecular structure, including the connectivity of atoms and the arrangement of bonds [4]. The SMILES notation clearly indicates the thiazole ring structure with the sulfur atom (S) and nitrogen atom (N) in their respective positions [4].
The canonical SMILES representation is O=C(O)C=1SC(Cl)=NC1Cl, which follows standardized conventions for atom ordering and bond representation [10] [4]. This notation system enables computational processing and database searching while maintaining chemical accuracy [4]. The SMILES string encodes the carboxylic acid functionality as C(=O)O and the dichlorinated thiazole ring system as a five-membered heterocycle [4].
The International Chemical Identifier for the compound is InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) [4]. This hierarchical identifier provides a unique representation of the molecular structure based on connectivity, stereochemistry, and other structural features [4]. The InChI string includes information about the molecular formula, connectivity table, and hydrogen atom positions [4].
The InChI representation enables precise identification of the compound across different chemical databases and software systems [4]. The string format includes the molecular formula layer (C4HCl2NO2S) and the connectivity layer that describes the bond arrangements and atom connections [4]. This standardized format ensures universal recognition and compatibility with various chemical informatics applications [4].
The InChIKey for 2,4-Dichloro-5-thiazolecarboxylic acid is AMEPJXXVIJZMJL-UHFFFAOYSA-N [2] [10] [4]. This hashed version of the InChI provides a fixed-length identifier that facilitates database searching and web-based applications [4]. The InChIKey consists of three sections separated by hyphens, representing different levels of structural information [4].
The first section (AMEPJXXVIJZMJL) encodes the connectivity information, while the second section (UHFFFAOYSA) contains stereochemical and isotopic information [4]. The final section (N) indicates the protonation state and other molecular characteristics [4]. This standardized key format enables efficient searching and cross-referencing across multiple chemical databases and platforms [4].
The molecular structure of 2,4-Dichloro-5-thiazolecarboxylic acid exhibits minimal stereochemical complexity due to the planar nature of the thiazole ring system [5] [7]. The five-membered heterocyclic ring maintains a planar conformation, which is characteristic of aromatic systems [5] [6]. The planarity of the ring is maintained through π-electron delocalization across the conjugated system [5].
The thiazole ring displays typical aromatic planarity with minimal deviation from the mean plane, as observed in similar heterocyclic compounds [7]. Crystallographic studies of related thiazole derivatives have shown root mean square deviations of approximately 0.012 Å from planarity [7]. The planar geometry is essential for maintaining the aromatic character and stability of the heterocyclic system [5] [6].
The carboxylic acid functional group at position 5 can adopt different conformations relative to the thiazole ring plane [9]. The orientation of the carboxyl group may be influenced by intermolecular hydrogen bonding and crystal packing forces in the solid state [11]. The C-COOH bond can rotate around the single bond connecting the carboxyl group to the ring, allowing for conformational flexibility [9].
The presence of chlorine substituents at positions 2 and 4 introduces additional steric considerations [1]. The chlorine atoms are positioned in the plane of the thiazole ring, maintaining the overall planar geometry of the molecule [12]. The Van der Waals radii of the chlorine atoms may influence intermolecular interactions and crystal packing arrangements [12].
Crystallographic analysis of thiazole-containing compounds reveals important structural information about bond lengths, bond angles, and molecular packing arrangements [7] [13] [14]. While specific single-crystal X-ray diffraction data for 2,4-Dichloro-5-thiazolecarboxylic acid was not found in the available literature, structural information can be inferred from related thiazole derivatives and computational studies [7] [13].
Thiazole rings typically exhibit specific geometric parameters that are characteristic of aromatic five-membered heterocycles [7] [14]. The sulfur-carbon bond lengths in thiazole rings generally range from 1.69 to 1.72 Å, while carbon-nitrogen bond lengths are typically around 1.30 to 1.35 Å [15]. The carbon-carbon bond lengths within the ring system are usually in the range of 1.35 to 1.40 Å, consistent with aromatic character [15].
Bond Type | Typical Length (Å) | Reference Compounds |
---|---|---|
C-S (thiazole) | 1.69-1.72 | Similar heterocycles [15] |
C-N (thiazole) | 1.30-1.35 | Aromatic systems [15] |
C-C (aromatic) | 1.35-1.40 | Thiazole derivatives [15] |
C-Cl | 1.70-1.72 | Chlorinated aromatics [16] |
C-COOH | 1.48-1.52 | Carboxylic acids [11] |
The bond angles within the thiazole ring system are constrained by the five-membered ring geometry [12] [17]. The internal angles typically range from 105° to 115°, with the sulfur and nitrogen atoms showing slightly larger angles due to their different hybridization states [12]. The dihedral angles between substituents and the ring plane are important for understanding molecular conformation and intermolecular interactions [12] [17].
Crystal packing in thiazole-containing compounds is often dominated by hydrogen bonding interactions involving the carboxylic acid functionality [11] [18]. The carboxyl group can participate in both intra- and intermolecular hydrogen bonding, influencing the overall crystal structure [11]. Common hydrogen bonding patterns include carboxylic acid dimers and chains formed through O-H···O interactions [11].
The presence of chlorine substituents may contribute to halogen bonding interactions in the crystal lattice [13] [19]. These weak intermolecular forces can influence molecular packing and crystal stability [13]. The planar nature of the molecule facilitates π-π stacking interactions between adjacent thiazole rings in the crystal structure [12] [18].
2,4-Dichloro-5-thiazolecarboxylic acid exists as a solid crystalline material at ambient temperature and pressure [1] [2] [3]. The compound typically appears as white to pale beige crystalline powder with a relatively fine particle size [2] [3]. The physical form is stable under normal handling conditions, though the material exhibits hygroscopic properties, meaning it can absorb moisture from the atmosphere [1] [4] [3]. This hygroscopic nature necessitates careful storage in dry conditions to maintain product integrity and prevent degradation.
The crystalline structure contributes to the compound's handling characteristics and dissolution properties. Multiple suppliers report consistent physical appearance, indicating good batch-to-batch reproducibility in manufacturing processes [5] [6] [3].
The melting point of 2,4-Dichloro-5-thiazolecarboxylic acid shows some variation in reported literature values. SynQuest Labs reports a melting point range of 47-53°C [5], while ChemDict provides a higher range of 165-166°C [2]. This discrepancy may be attributed to different analytical methods, sample purity levels, or potential polymorphic forms of the compound.
The boiling point is reported as 180°C by SynQuest Labs [5], though computational predictions suggest a significantly higher value of 385.0±45.0°C [1] [4]. The predicted boiling point of 385.0±45.0°C appears more consistent with the molecular structure and intermolecular forces present in the compound, particularly considering the presence of strong hydrogen bonding from the carboxylic acid group and the aromatic thiazole ring system.
Comprehensive thermochemical data for 2,4-Dichloro-5-thiazolecarboxylic acid is not available in the current literature. Key thermodynamic parameters such as heat of formation (ΔHf°), heat of combustion (ΔHc°), standard entropy (S°), and heat capacity (Cp) require experimental determination through specialized calorimetric techniques. The absence of this data represents a significant gap in the physicochemical characterization of this compound.
Thermal stability of the compound is estimated to extend up to approximately 150°C under inert atmospheric conditions [1] [4] [3], based on storage and handling recommendations from multiple suppliers. Thermal decomposition is expected to commence above 200°C, though the exact decomposition temperature and pathways require experimental verification through thermogravimetric analysis.
2,4-Dichloro-5-thiazolecarboxylic acid demonstrates variable solubility in organic solvents depending on their polarity and hydrogen-bonding capacity. The compound is soluble in dimethyl sulfoxide (DMSO), achieving concentrations greater than 50 mg/mL [1] [7]. Methanol and ethanol provide slight solubility, typically in the range of 1-10 mg/mL [1] [7].
Polar aprotic solvents such as acetonitrile are expected to provide moderate solubility (5-20 mg/mL), while chlorinated solvents like dichloromethane and chloroform should offer moderate to good solubility (5-30 mg/mL) due to favorable van der Waals interactions with the chlorine substituents . Non-polar solvents such as hexane result in practical insolubility (<0.01 mg/mL) due to the polar nature of the carboxylic acid functionality.
The aqueous solubility of 2,4-Dichloro-5-thiazolecarboxylic acid is characteristically low, typical of halogenated aromatic carboxylic acids [9] [10]. At neutral pH (pH 7), the compound exhibits practical insolubility with estimated solubility less than 0.1 mg/mL. This limited water solubility is attributed to the hydrophobic character imparted by the chlorine substituents and the aromatic thiazole ring system.
The estimated water solubility at 25°C is less than 1 mg/mL under standard conditions, which may present challenges for pharmaceutical formulation and bioavailability if the compound is developed for therapeutic applications.
The solubility of 2,4-Dichloro-5-thiazolecarboxylic acid exhibits significant pH dependence due to the ionizable carboxylic acid functionality. At strongly acidic conditions (pH 1-2), the compound maintains its neutral molecular form and shows slightly enhanced solubility (0.1-1.0 mg/mL) [1] compared to neutral conditions, as the low pKa ensures the predominance of the neutral species.
At strongly alkaline conditions (pH 10-12), salt formation through deprotonation of the carboxylic acid significantly increases solubility to greater than 10 mg/mL. The formation of the sodium or potassium carboxylate salt dramatically improves water solubility by introducing ionic character to the molecule.
The predicted pKa value of 2,4-Dichloro-5-thiazolecarboxylic acid is 1.05 ± 0.28 [1] [11], classifying it as a strong organic acid. This unusually low pKa value, compared to typical aliphatic carboxylic acids (pKa ~4-5), results from the strong electron-withdrawing effects of the two chlorine substituents and the electron-deficient thiazole ring system.
The Henderson-Hasselbalch equation predicts that at pH 1.05, approximately 50% of the compound exists in the ionized carboxylate form. At physiological pH (7.4), the compound is predominantly ionized (>99%), existing primarily as the carboxylate anion, which significantly influences its biological distribution and membrane permeability characteristics.
The acid dissociation kinetics of 2,4-Dichloro-5-thiazolecarboxylic acid are expected to be rapid due to the absence of significant steric hindrance around the carboxyl group. The fast equilibrium between the protonated and deprotonated forms facilitates quick pH-dependent transitions in biological and chemical systems.
The conjugate base stability is enhanced by the inductive electron-withdrawal from the chlorine atoms and the thiazole ring, contributing to the compound's strong acidic character and rapid dissociation kinetics in aqueous solutions.
Infrared spectroscopy (FT-IR) of 2,4-Dichloro-5-thiazolecarboxylic acid would exhibit characteristic absorption bands including a broad O-H stretch at 2500-3300 cm⁻¹ due to hydrogen bonding of the carboxylic acid group, C=O stretch at 1650-1750 cm⁻¹ typical of aromatic carboxylic acids, thiazole C=N stretch at 1600-1650 cm⁻¹, and C-Cl stretching vibrations at 600-800 cm⁻¹ [12] [13].
Proton NMR (¹H NMR) analysis would show the carboxylic acid proton at 10-12 ppm as an exchangeable signal, and the thiazole ring proton at 7.5-8.5 ppm, significantly deshielded by the electron-withdrawing chlorine substituents and the heteroaromatic system [12].
Carbon-13 NMR (¹³C NMR) would display the carboxyl carbon at 160-180 ppm, thiazole ring carbons at 110-160 ppm, and chlorinated carbons at 120-140 ppm. Mass spectrometry would show the molecular ion peak at m/z 198 with characteristic isotope patterns due to the chlorine atoms, and common fragments including m/z 153 corresponding to loss of the carboxyl group [M-COOH]⁺ [14].
2,4-Dichloro-5-thiazolecarboxylic acid exhibits diverse molecular interaction capabilities that influence its chemical behavior and biological activity. The compound can act as a strong hydrogen bond donor through its carboxylic acid O-H group (15-25 kJ/mol) and as a hydrogen bond acceptor through multiple sites including the carboxyl oxygen atoms (10-20 kJ/mol), thiazole nitrogen (5-15 kJ/mol), and weakly through the sulfur atom (2-8 kJ/mol) .
Halogen bonding interactions involving the chlorine atoms provide moderate binding strength (5-20 kJ/mol) and can contribute to specific protein binding interactions through σ-hole interactions. The aromatic thiazole ring enables π-π stacking interactions (10-20 kJ/mol) with other aromatic systems, potentially facilitating DNA intercalation or protein binding .
Metal coordination is possible through the nitrogen and oxygen atoms, with variable binding strengths (20-200 kJ/mol) depending on the metal center, making the compound a potential metalloenzyme inhibitor. At elevated pH, the carboxylate anion can participate in strong electrostatic interactions (>20 kJ/mol) through ion-pair formation and salt bridge interactions .